2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of spirohydantoins These compounds are characterized by a spiro-connected hydantoin ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Spirohydantoin Core: The initial step involves the cyclization of appropriate precursors to form the spirohydantoin core. This can be achieved through the reaction of an amino acid derivative with an isocyanate under controlled conditions.
Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the spirohydantoin intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticonvulsant properties.
Biological Research: The compound is used in studies related to its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to influence ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
- 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Uniqueness
2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is unique due to its specific structural features, such as the ethoxyphenyl group, which imparts distinct pharmacological properties. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYSISWBIMDRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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